4-Amino-N-(1-phenylethyl)benzamide

Anticonvulsant Epilepsy Preclinical Pharmacology

4-Amino-N-(1-phenylethyl)benzamide (CAS 85592-75-2) is a benzamide derivative with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol. It is a chiral compound, with its racemic mixture also known as LY 188544, while its individual enantiomers are designated as LY 188545 (S-isomer) and LY 188546 (R-isomer).

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
CAS No. 85592-75-2
Cat. No. B1215640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(1-phenylethyl)benzamide
CAS85592-75-2
Synonyms4-amino-N-(alpha-methylbenzyl)benzamide
4-amino-N-(alpha-methylbenzyl)benzamide, (+-)-isomer
LY 188544
LY 188545
LY 188546
LY-188544
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C15H16N2O/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,16H2,1H3,(H,17,18)
InChIKeyLRMURALCBANCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36 [ug/mL]

4-Amino-N-(1-phenylethyl)benzamide (CAS 85592-75-2) Procurement Guide


4-Amino-N-(1-phenylethyl)benzamide (CAS 85592-75-2) is a benzamide derivative with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol [1]. It is a chiral compound, with its racemic mixture also known as LY 188544, while its individual enantiomers are designated as LY 188545 (S-isomer) and LY 188546 (R-isomer) [2]. The compound has been primarily investigated for its anticonvulsant properties in preclinical models [3].

Critical Procurement Considerations for 4-Amino-N-(1-phenylethyl)benzamide


Procuring a generic '4-aminobenzamide' is not a viable substitute for this specific compound. Its differentiation lies in the quantifiable structure-activity relationship (SAR) of its unique N-(1-phenylethyl) substituent and chiral center. Studies show that modifications to this group lead to significant changes in both anticonvulsant potency and neurotoxicity. For example, simple N-alkyl analogs exhibit lower potency and markedly inferior protective indices compared to this N-(1-phenylethyl) derivative, underscoring the non-interchangeable nature of compounds within this chemical class [1].

Quantitative Performance Data for 4-Amino-N-(1-phenylethyl)benzamide


Anticonvulsant Potency and Protective Index in MES Model

In a direct head-to-head comparison within the same study and assay system, 4-amino-N-(1-phenylethyl)benzamide demonstrates a superior protective index (PI) compared to other N-alkyl 4-aminobenzamide analogs. While it is not the most potent compound on an ED50 basis, its significantly higher TD50 translates to a better safety margin, a critical factor for preclinical development [1].

Anticonvulsant Epilepsy Preclinical Pharmacology

Comparison to Prototype Antiepileptic Drugs

When benchmarked against established antiepileptic drugs, 4-amino-N-(1-phenylethyl)benzamide exhibits an anticonvulsant profile that compares favorably. Its ED50 and TD50 values in the MES test are in a comparable range to those of phenytoin and phenobarbital, two cornerstone treatments for epilepsy [1].

Anticonvulsant Phenytoin Phenobarbital

Enantiomeric Identity and Purity

The compound exists as a racemic mixture, with its (S)- and (R)-enantiomers specifically designated as LY 188545 and LY 188546, respectively. This level of structural definition provides a verifiable starting point for procurement and analytical quality control, differentiating it from undefined stereochemical mixtures of similar analogs [1][2].

Chiral Chemistry Stereochemistry Pharmacology

Primary Research Applications for 4-Amino-N-(1-phenylethyl)benzamide


Anticonvulsant Drug Discovery and Lead Optimization

This compound is best utilized as a characterized reference standard or scaffold for medicinal chemistry efforts focused on epilepsy. Its quantifiable in vivo activity profile (ED50, TD50, PI) makes it a valuable benchmark for evaluating novel anticonvulsant candidates in the maximal electroshock seizure (MES) model [1].

Structure-Activity Relationship (SAR) Studies

Due to its defined stereochemistry and the availability of data on structurally related N-alkyl analogs, this compound is a critical tool for SAR studies. Researchers can probe the impact of the N-(1-phenylethyl) group and chiral center on both anticonvulsant efficacy and neurotoxicity, as evidenced by the significant variations in Protective Index among closely related compounds [1].

Analytical and Bioanalytical Method Development

The well-defined chemical structure and established identity of its racemic and enantiomeric forms support its use as an analytical reference standard. Its physicochemical properties (LogP 2.4, PSA 55 Ų) are suitable for method development and validation in HPLC or LC-MS assays [2][3].

Chiral Pharmacology Research

As a compound with a clearly defined chiral center and named enantiomers (LY 188545 and LY 188546), it can serve as a model system for investigating stereoselective drug metabolism, pharmacokinetics, or target engagement, provided the individual isomers are procured [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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